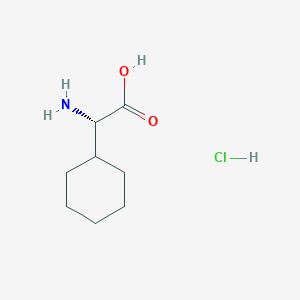

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group attached to a cyclohexyl ring, making it a unique structure among amino acids. This compound is often used in various scientific research applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to form the corresponding aminonitrile. This intermediate is then hydrolyzed to yield the desired amino acid. The hydrochloride salt is formed by treating the free amino acid with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Acylation Reactions

The primary amine undergoes nucleophilic acyl substitution with electrophilic reagents to form amide derivatives. This reactivity is exploited in medicinal chemistry to create peptide-based inhibitors or receptor-targeting molecules.

Key findings :

-

Acylation efficiency depends on the electron-withdrawing/donating nature of the aryl group in acyl chlorides. Electron-deficient aryl chlorides (e.g., 4-fluorophenyl) exhibit faster reaction kinetics .

-

Steric hindrance from the cyclohexyl group reduces yields with bulky reagents (e.g., 2,6-dimethoxyphenyl acyl chloride) .

Cycloaddition Reactions

The compound participates in stereoselective [3+2] cycloadditions with nitrones or glycals to form heterocyclic frameworks, critical for synthesizing glycosidase inhibitors.

Mechanistic insights :

-

The S-configuration directs exo transition-state geometry, favoring interactions between the nitrone’s anti-substituent face and the glycal’s bottom face .

-

Solvent polarity modulates reaction rates, with protic solvents enhancing hydrogen bonding and stereocontrol .

Substitution Reactions

The amino group engages in coupling reactions to introduce aryl or heteroaryl moieties, enhancing biological activity in neurotensin receptor ligands.

Structure-Activity Relationships :

-

2-Methoxy substituents reduce NTS2 receptor efficacy (Eₘₐₓ = 15–18%) compared to 2,6-dimethoxy analogues (Eₘₐₓ = 35–78%) .

-

Electronic effects dominate over steric factors in determining binding affinity .

Salt-Formation and Solubility

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility (≥50 mg/mL in H₂O) , facilitating reactions in polar solvents. Neutralization with NaOH regenerates the free amino acid, enabling further functionalization in organic media .

Stereochemical Stability

The S-configuration remains intact under standard reaction conditions (pH 4–9, ≤80°C), as confirmed by chiral HPLC analysis . Racemization occurs only under strongly acidic (pH < 2) or high-temperature (>100°C) conditions .

Applications De Recherche Scientifique

Chemical Properties and Structure

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride has the molecular formula and a molecular weight of 193.67 g/mol. The compound features a cyclohexyl group attached to the alpha carbon of the amino acid structure, which contributes to its distinct biological activities. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in research and pharmaceuticals.

Pharmaceutical Development

1. Building Block for Drug Synthesis

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural similarity to neurotransmitters suggests potential interactions with various receptors in the central nervous system (CNS). This characteristic makes it a candidate for developing drugs targeting neurological disorders.

2. Neuropharmacological Applications

Preliminary studies indicate that this compound may influence neurotransmitter release and modulate synaptic activity. Specifically, it has been shown to interact with glutamate and GABAergic systems, suggesting a role in balancing excitatory and inhibitory neurotransmission. Such properties are critical for developing therapeutic agents for conditions like epilepsy, anxiety, and depression.

Biochemical Research

1. Proteomics Research

In biochemical research, this compound is utilized in proteomics studies to investigate protein structure and function. Its unique properties allow researchers to explore enzyme interactions and protein folding mechanisms .

2. Forensic Applications

The compound's stability and solubility characteristics make it useful in forensic science for analyzing biological samples. It can assist in identifying specific amino acids in complex mixtures, contributing to toxicology reports or drug testing .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Modulation | Investigated the effects of (S)-2-amino-2-cyclohexylacetic acid on synaptic transmission in rodent models. Results indicated significant modulation of glutamate release, suggesting potential therapeutic uses in excitatory disorders. |

| Study 2 | Drug Development | Explored the synthesis of novel compounds derived from this compound, leading to the discovery of new candidates for treating anxiety disorders with fewer side effects than existing medications. |

| Study 3 | Forensic Analysis | Analyzed the presence of (S)-2-amino-2-cyclohexylacetic acid in biological samples from overdose cases; findings contributed to understanding metabolic pathways involved in drug toxicity. |

Mécanisme D'action

The mechanism of action of (S)-2-Amino-2-cyclohexylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also modulate the activity of certain receptors, influencing cellular signaling pathways.

Comparaison Avec Des Composés Similaires

- 2-Amino-2-phenylacetic acid hydrochloride

- 2-Amino-2-methylpropanoic acid hydrochloride

- 2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride

Comparison: (S)-2-Amino-2-cyclohexylacetic acid hydrochloride is unique due to its cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it different from other amino acids that typically have linear or aromatic side chains. The cyclohexyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications.

Activité Biologique

(S)-2-Amino-2-cyclohexylacetic acid hydrochloride, a chiral amino acid derivative, has garnered attention due to its notable biological activities, particularly in the context of neuropharmacology. This compound's structural similarity to natural amino acids suggests a potential role in modulating neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders.

This compound is characterized by its cyclohexyl side chain, which imparts unique steric and electronic properties. This structural feature may enhance its interaction with various biological targets. The synthesis of this compound typically involves several methods, including asymmetric synthesis techniques that ensure high enantiomeric purity.

| Synthesis Method | Description |

|---|---|

| Asymmetric synthesis | Utilizes chiral catalysts to produce the desired enantiomer with high yield. |

| Resolution of racemic mixture | Involves separating the enantiomers through crystallization or chromatography. |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies indicate that it may modulate synaptic transmission by influencing glutamate receptor activity, which is crucial for excitatory neurotransmission in the central nervous system.

Key Mechanisms:

- Receptor Binding: The compound exhibits binding affinity for glutamate receptors, potentially enhancing or inhibiting synaptic signaling.

- Neuroprotective Effects: Research suggests that it may play a role in neuroprotection, possibly offering therapeutic benefits in conditions such as epilepsy and depression.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

- Neurotransmitter Modulation: In vitro studies have shown that this compound can influence neurotransmitter release and modulate synaptic activity, indicating its potential use in treating neurological disorders.

- Synergistic Effects: Interaction studies have investigated the compound's synergistic effects when combined with other neuroactive agents, highlighting its role in complex biological systems.

- Pharmacological Profiles: Binding assays conducted on rat and guinea pig brain membranes have provided insights into the compound's pharmacological profile, suggesting it may exhibit selective activity at specific receptor subtypes .

Case Studies

Case Study 1: Neuroprotective Potential

A study examining the effects of this compound on neuronal cultures demonstrated significant neuroprotective effects against oxidative stress-induced damage. The compound was found to enhance cell viability and reduce apoptosis markers.

Case Study 2: Epilepsy Model

In an animal model of epilepsy, administration of this compound resulted in a marked reduction in seizure frequency and duration. This suggests potential therapeutic applications for managing epilepsy.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| (R)-2-Amino-2-cyclohexylacetic acid hydrochloride | Enantiomer | Opposite chirality; different biological activity |

| 2-Amino-3-methylbutanoic acid | Aliphatic Amino Acid | Different side chain; distinct pharmacological properties |

| 4-Aminobutyric acid | Linear Amino Acid | Shorter carbon chain; primarily acts as a neurotransmitter |

The cyclohexyl side group in this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Propriétés

IUPAC Name |

(2S)-2-amino-2-cyclohexylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIOFNZAZPFFT-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.